molecular formula C19H14Cl2N4O2S B2724126 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide CAS No. 343373-16-0

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide

Cat. No.: B2724126
CAS No.: 343373-16-0
M. Wt: 433.31
InChI Key: SPHDSKHTDZMXAT-UHFFFAOYSA-N
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Description

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S and its molecular weight is 433.31. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Research has explored the biological activities of nicotinamide derivatives, highlighting their role in various metabolic processes in mammals, insects, and bacteria. Certain derivatives have been active against conditions like pellagra, underlining the potential therapeutic applications of these compounds in addressing nutritional deficiencies or metabolic disorders (Ellinger, Fraenkel, & Abdel Kader, 1947).

Inhibition Mechanisms

  • Studies have identified specific nicotinamide analogs as effective inhibitors of microbial uptake mechanisms, indicating potential applications in targeting microbial infections or understanding microbial resistance (McPheat & Wardlaw, 1982).

Chemical Synthesis and Modification

  • The deoxydative substitution reactions of nicotinamide and nicotinic acid N-oxides showcase the chemical versatility of nicotinamide derivatives. These reactions open pathways for synthesizing novel compounds with potential applications in medicinal chemistry and drug development (Prachayasittikul & Bauer, 1985).

Agrochemical Applications

  • Sulfoxaflor and related sulfoximine insecticides, which share structural similarities with nicotinamide derivatives, have demonstrated efficacy against sap-feeding insects resistant to other classes of insecticides. This highlights the role of nicotinamide derivatives in developing new agrochemical solutions to combat insecticide resistance (Sparks et al., 2013).

Molecular Imaging and Diagnostics

  • The creation of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) suggests applications in molecular imaging, diagnostics, and studying enzymatic activities within biological systems. Such developments could enhance our understanding of cellular processes and disease mechanisms (Barrio, Secrist, & Leonard, 1972).

Antinociceptive Properties

  • Investigations into the antinociceptive activities of methyl nicotinate, a derivative of nicotinic acid, indicate potential applications in pain management. This underscores the broader utility of nicotinamide derivatives in therapeutic contexts beyond their metabolic roles (Erharuyi et al., 2015).

Structural and Supramolecular Chemistry

  • The study of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives has provided insights into molecular conformations and supramolecular structures. Such research aids in the design of molecular assemblies with potential applications in materials science and nanotechnology (Gomes et al., 2013).

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dichlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S/c1-11(26)24-17-5-4-15(10-23-17)28-19-16(3-2-6-22-19)18(27)25-14-8-12(20)7-13(21)9-14/h2-10H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHDSKHTDZMXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.